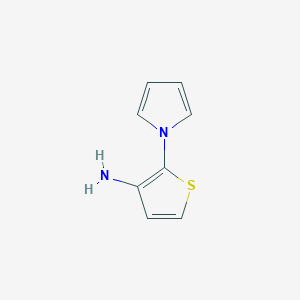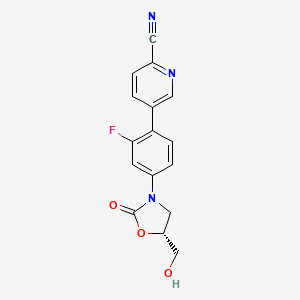![molecular formula C13H12OSe B15211856 2-[2-(Phenylselanyl)prop-2-en-1-yl]furan CAS No. 87728-72-1](/img/structure/B15211856.png)
2-[2-(Phenylselanyl)prop-2-en-1-yl]furan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(Phenylselanyl)allyl)furan is an organic compound that belongs to the class of heterocyclic aromatic compounds known as furans. This compound features a furan ring substituted with a phenylselanyl group and an allyl group. The presence of selenium in the phenylselanyl group imparts unique chemical properties to the compound, making it of interest in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Phenylselanyl)allyl)furan typically involves the reaction of furan with phenylselanyl chloride and an allylating agent under specific conditions. One common method is the use of a palladium-catalyzed cross-coupling reaction, where furan is reacted with phenylselanyl chloride in the presence of a palladium catalyst and a base. The allylation step can be achieved using allyl bromide or allyl chloride under basic conditions.
Industrial Production Methods
Industrial production of 2-(2-(Phenylselanyl)allyl)furan may involve large-scale palladium-catalyzed cross-coupling reactions. The process would require optimization of reaction conditions, such as temperature, pressure, and the concentration of reactants, to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-(Phenylselanyl)allyl)furan undergoes various chemical reactions, including:
Oxidation: The phenylselanyl group can be oxidized to form selenoxide or selenone derivatives.
Reduction: The compound can be reduced to remove the phenylselanyl group, yielding the corresponding allyl furan.
Substitution: The allyl group can undergo nucleophilic substitution reactions, leading to the formation of different substituted furans.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines, thiols, or halides can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Selenoxide or selenone derivatives.
Reduction: Allyl furan.
Substitution: Various substituted furans depending on the nucleophile used.
Applications De Recherche Scientifique
2-(2-(Phenylselanyl)allyl)furan has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects due to the presence of selenium, which is known for its antioxidant properties.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 2-(2-(Phenylselanyl)allyl)furan involves its interaction with molecular targets through the phenylselanyl group. Selenium-containing compounds are known to interact with thiol groups in proteins, leading to the modulation of enzyme activity and signaling pathways. The allyl group may also contribute to the compound’s reactivity and interaction with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Phenylselanyl)furan: Lacks the allyl group, making it less reactive in certain chemical reactions.
2-(2-(Phenylthio)allyl)furan: Contains a sulfur atom instead of selenium, which may alter its chemical and biological properties.
2-(2-(Phenylselanyl)ethyl)furan:
Uniqueness
2-(2-(Phenylselanyl)allyl)furan is unique due to the presence of both the phenylselanyl and allyl groups, which confer distinct chemical reactivity and potential biological activities. The selenium atom in the phenylselanyl group provides antioxidant properties, while the allyl group enhances the compound’s reactivity in various chemical reactions.
Propriétés
Numéro CAS |
87728-72-1 |
|---|---|
Formule moléculaire |
C13H12OSe |
Poids moléculaire |
263.20 g/mol |
Nom IUPAC |
2-(2-phenylselanylprop-2-enyl)furan |
InChI |
InChI=1S/C13H12OSe/c1-11(10-12-6-5-9-14-12)15-13-7-3-2-4-8-13/h2-9H,1,10H2 |
Clé InChI |
HORWSMFAVHOVKG-UHFFFAOYSA-N |
SMILES canonique |
C=C(CC1=CC=CO1)[Se]C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



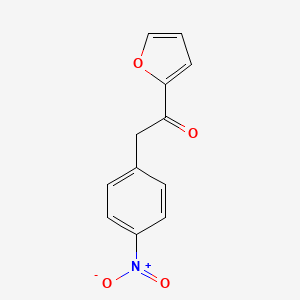
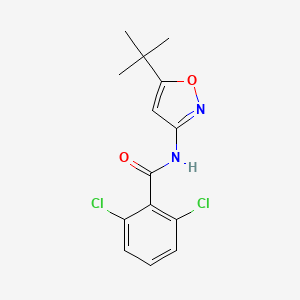
![Acetic acid, [3-[2-(3,4-diphenyl-1H-pyrazol-1-yl)ethyl]phenoxy]-](/img/structure/B15211784.png)
![(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis((2-(4'-methoxy-[1,1'-biphenyl]-4-yl)ethyl)(phenyl)phosphine)](/img/structure/B15211795.png)
![(4aS,7aR)-6-Butyl-4aH-pyrrolo[3,4-b]pyridine-5,7(6H,7aH)-dione](/img/structure/B15211797.png)
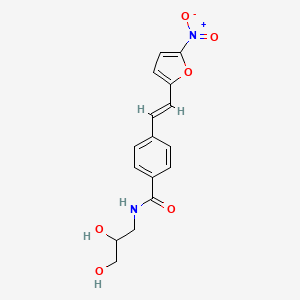
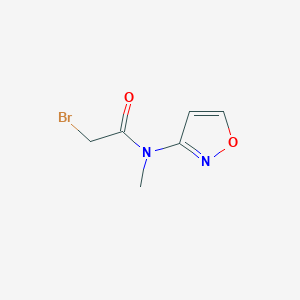
![2,2,2-Trifluoro-N-{5-[(1,3-thiazol-2-yl)sulfamoyl]quinolin-8-yl}acetamide](/img/structure/B15211827.png)
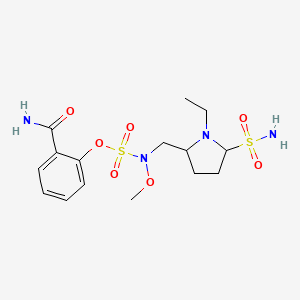
![5-[2-(3,5-Dimethoxyanilino)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B15211841.png)
![5-methyl-N-[(2S)-3-methyl-1-oxobutan-2-yl]-1,2-oxazole-3-carboxamide](/img/structure/B15211843.png)
